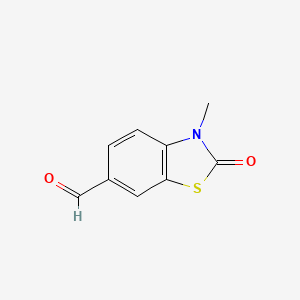

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde" is a derivative of the benzothiazole ring system, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes has been reported to yield benzo[c]carbazoles in moderate to high yields . Another study describes the synthesis of a related compound, 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde, which exhibits solid-state fluorescence . Additionally, benzothiazole has been used as an "on-off" type of leaving group in the synthesis of ketones and carboxylic acid derivatives . The synthesis of (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone, a structurally similar compound, was achieved through Claisen-Schmidt condensation .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques. For example, the structure of (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone was confirmed using 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Computational methods such as density functional theory (DFT) and time-dependent DFT have been employed to predict and understand the structural parameters and photophysical properties of these compounds .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions that are significant for synthetic applications. For instance, the carbon-carbon bond cleavage at the 2-position of 3-methyl-2-(1-substituted 1-hydroxyalkyl)benzothiazolium iodides yields corresponding ketones . The oxidative reaction of these compounds with base and nonactivated MnO2 or different nucleophiles can afford corresponding esters and other derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The solvatochromism of ESIPT 3-(1,3-benzothiazol-2-yl)-2-hydroxynaphthalene-1-carbaldehyde has been investigated, showing that its photophysical properties are sensitive to solvent polarity and pH . The presence of the keto form in the excited state is responsible for the single fluorescence emission with a large Stokes shift in all solvents . The introduction of different substituents can lead to changes in the stability and reactivity of these compounds, as seen in the photo- and thermochromic transformations of acylated N-alkylimines .

Aplicaciones Científicas De Investigación

Non-linear Optic Application

A study by Hrobárik et al. (2004) outlines the preparation of novel benzothiazole derivatives, potentially including 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde, for applications in non-linear optics. The synthesis involved sonochemical reductive methylation and the expected non-linear optical properties were studied using the EFISH method (Hrobárik, Sigmundová, & Zahradník, 2004).

Synthesis of Sulfonic Acids, Esters, and Amides

Dushamov et al. (2020) investigated the treatment of 1,3-benzothiazol-2(3H)-one and its derivatives, including the 3-methyl variant, with chlorosulfonic acid. This led to the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, further reacting to form sulfonic acids, esters, and amides (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).

Synthesis of Carbonyl Compounds

Calō et al. (1972) demonstrated the use of benzothiazole-2-carbaldehyde, a compound related to the 3-methyl variant, for synthesizing aldehydes or ketones from amines through transaminations. The method was widely applicable with yields generally exceeding 80% (Calō, Lopez, & Todesco, 1972).

Efficient Synthesis Routes

Brooks et al. (2010) described the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which may include the 3-methyl variant. The described routes were high yielding and involved no major purification issues, providing gram quantities of each aldehyde (Brooks et al., 2010).

Ion Sensing Application

Ganjali et al. (2007) found that a derivative of 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde could be used as a neutral ionophore for an Er(III) membrane sensor. This application highlights the compound's potential in analytical chemistry, particularly in ion sensing technology (Ganjali, Rezapour, Rasoolipour, Norouzi, & Adib, 2007).

Propiedades

IUPAC Name |

3-methyl-2-oxo-1,3-benzothiazole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-10-7-3-2-6(5-11)4-8(7)13-9(10)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNTYPVVJROQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)SC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471687 |

Source

|

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

CAS RN |

175693-04-6 |

Source

|

| Record name | 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)